molecular formula C9H13ClF3NO B1476758 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2092093-14-4

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B1476758
CAS No.: 2092093-14-4
M. Wt: 243.65 g/mol
InChI Key: YEOIEYZMUZYWJP-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H13ClF3NO and its molecular weight is 243.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity allows for different binding modes to enantioselective proteins, which can lead to varying biological activities . This compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Biological Activity

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, identified by its CAS number 2092093-14-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The molecular structure of this compound includes a chloro group and a trifluoromethyl pyrrolidine moiety, which contribute to its unique properties. The compound's molecular formula is C8H10ClF3NC_8H_{10}ClF_3N, and it exhibits notable chemical reactivity due to the presence of the halogen and trifluoromethyl groups.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a pharmacological agent. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of chlorpromazine have shown pro-apoptotic effects in cancer cell lines such as A549 and HCT-116, suggesting that this compound may also possess similar activities . The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the S phase, which leads to reduced proliferation of cancer cells.

Neuropharmacological Effects

The pyrrolidine moiety in the compound is associated with neuropharmacological activities. Compounds with this structure have been studied for their effects on neurotransmitter systems and potential applications in treating neurological disorders. Research indicates that derivatives can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .

Case Studies

Case Study 1: Anticancer Screening
A study evaluated several chlorinated pyrrolidine derivatives for their cytotoxic effects against various cancer cell lines. The results showed that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. The IC50 values for these compounds ranged from 10 µM to 50 µM depending on the cell line tested .

Case Study 2: Neuroprotection
In another investigation, a series of pyrrolidine derivatives were assessed for neuroprotective effects against oxidative stress-induced neuronal damage. The results demonstrated that certain derivatives significantly reduced cell death and oxidative markers, indicating potential therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in A549 cells
NeuropharmacologicalModulation of neurotransmitter systems
CytotoxicityIC50 values between 10 µM to 50 µM

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelReference
Analog with trifluoromethyl groupHigh anticancer activity
Non-fluorinated analogModerate activity

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOIEYZMUZYWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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